
1,5-Diphenyl-3-(4-methoxyphenyl)formazan
Overview
Description
1,5-Diphenyl-3-(4-methoxyphenyl)formazan (CAS: 16929-09-2) is a formazan derivative characterized by a central formazan core substituted with phenyl groups at the 1- and 5-positions and a 4-methoxyphenyl group at the 3-position. Formazans are nitrogen-rich heterocyclic compounds known for their vivid coloration, redox activity, and diverse applications in analytical chemistry, materials science, and biomedicine . The 4-methoxyphenyl substituent introduces electron-donating properties, influencing the compound’s electronic structure, tautomeric equilibria, and biological interactions. Its synthesis typically involves diazo-coupling reactions, as demonstrated in analogous formazan derivatives .
Preparation Methods
Classical Condensation and Diazonium Coupling
Aldehyde-Phenylhydrazine Condensation
The foundational synthesis begins with the condensation of 4-methoxybenzaldehyde derivatives with phenylhydrazine. This step generates a hydrazone intermediate, which undergoes subsequent diazonium coupling. In a biphasic system (dichloromethane/water), the hydrazone reacts with phenyldiazonium chloride under mild basic conditions (pH 8–9) to yield the formazan framework . Key parameters include:
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Temperature : 0–5°C during diazonium salt formation to prevent premature decomposition.
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Stoichiometry : Equimolar ratios of aldehyde, phenylhydrazine, and diazonium salt to minimize side products.
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Yield : 27–54% after recrystallization from methanol/water mixtures .
Modified Coupling in Acetone/Water Systems
A variant method replaces dichloromethane with acetone as the organic phase, leveraging NaOH as the base. This modification enhances solubility of the 4-methoxyphenyl substituent, particularly beneficial for asymmetric formazans. The reaction proceeds at ambient temperature, reducing energy input while maintaining yields of 45–50% .
Mechanistic Insights
The coupling mechanism proceeds via electrophilic aromatic substitution, where the diazonium cation attacks the hydrazone’s α-carbon. The methoxy group’s electron-donating nature stabilizes transition states, accelerating reaction kinetics compared to non-substituted analogs .
Reductive Alkylation of Preformed Formazans
Post-Synthetic Functionalization
1,5-Diphenylformazan derivatives can undergo site-selective methoxylation using methyl iodide or dimethyl sulfate. In anhydrous THF, the reaction proceeds at 60°C for 12 hours, introducing the 4-methoxyphenyl group with >80% regioselectivity . This method is advantageous for late-stage diversification but requires rigorous exclusion of moisture to prevent hydrolysis.
Industrial-Scale Adaptations
Solvent and Catalyst Optimization
While detailed industrial protocols are scarce, laboratory-scale data suggest scalable approaches:
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Continuous Flow Reactors : Mitigate exothermic risks during diazonium coupling.
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Heterogeneous Catalysis : Silica-supported acids improve reaction efficiency, reducing purification steps .
Purification Challenges
Industrial batches often contend with byproducts like unreacted diazonium salts and oligomeric species. Countercurrent chromatography with hexane/ethyl acetate gradients achieves >95% purity, critical for pharmaceutical applications .
Analytical Validation and Characterization
Spectroscopic Profiling
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¹H NMR : Distinct signals for N–H protons (δ 10.2–11.5 ppm) and methoxy groups (δ 3.8 ppm) confirm structure .
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IR Spectroscopy : Stretching vibrations at 1595 cm⁻¹ (C=N) and 1240 cm⁻¹ (O–CH₃) validate functional groups .
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X-ray Crystallography : Reveals planar geometry with dihedral angles <10° between aryl rings, enhancing π-conjugation .
Purity Assessment
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HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve formazan isomers, with retention times of 8.2±0.3 minutes .
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Elemental Analysis : Acceptable tolerances ≤0.3% for C, H, N .
Comparative Data Tables
Table 1: Synthesis Method Comparison
Parameter | Classical Condensation | Reductive Alkylation |
---|---|---|
Reaction Time | 4–6 hours | 12 hours |
Yield | 27–54% | 45–50% |
Purification | Recrystallization | Column Chromatography |
Key Advantage | Scalability | Regioselectivity |
Table 2: Spectroscopic Benchmarks
Technique | Diagnostic Feature | Reference Value |
---|---|---|
¹H NMR | N–H proton | δ 10.2–11.5 ppm |
IR | C=N stretch | 1595 cm⁻¹ |
UV-Vis | λₘₐₓ (π→π*) | 440 nm |
Emerging Methodologies
Microwave-Assisted Synthesis
Pilot studies demonstrate 30-minute reaction times under microwave irradiation (100 W, 80°C), though yields remain suboptimal (35–40%) due to thermal decomposition .
Enzymatic Coupling
Laccase-mediated oxidative coupling shows promise for green chemistry applications, utilizing phenolic precursors instead of diazonium salts. Early-stage trials report 20% yield, necessitating enzyme engineering for industrial viability .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(4-methoxyphenyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Analytical Chemistry
1,5-Diphenyl-3-(4-methoxyphenyl)formazan is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes. Its vivid color properties allow for easy visualization in assays, making it an effective tool for analyzing complex mixtures.
Biological Applications
The compound has significant applications in biological research:
- Biochemical Assays: It is employed in assays to study enzyme activities and cellular processes. For example, it serves as an indicator in lactate dehydrogenase assays, which are crucial for evaluating metabolic activity in cells .
- Antioxidant and Anticancer Activities: Studies have shown that this compound exhibits potential antioxidant properties and can induce apoptosis in cancer cells. Its mechanism involves redox reactions that generate reactive intermediates capable of modulating biological pathways .
Medical Research
Research indicates that this compound may have therapeutic properties. It has been investigated for its anticancer effects, particularly against colon cancer cells. In vitro studies demonstrated that treatment with this compound significantly reduced cell viability and inhibited proliferation in cancer cell lines carrying specific mutations (e.g., KRAS and p53) .
Industrial Applications
In the industrial sector, this compound is used in the development of dyes and pigments due to its intense coloration. The compound's stability and vivid color make it suitable for various applications in textiles and coatings .
Data Table: Summary of Applications
Application Area | Details |
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Analytical Chemistry | Reagent for detecting and quantifying analytes; used in biochemical assays like LDH assays |
Biological Research | Studies enzyme activities; exhibits antioxidant properties; induces apoptosis in cancer cells |
Medical Research | Potential therapeutic agent; anticancer effects on colon cancer cells |
Industrial Use | Development of dyes and pigments; utilized in textiles and coatings |
Case Studies
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Anticancer Activity Study:
In a study examining the effects of this compound on colon cancer cells (SW480), researchers found that treatment with the compound significantly decreased cell viability at concentrations as low as 12.5 µM after 24 hours of exposure. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent . -
Enzyme Activity Assay:
The compound was effectively used as an indicator for lactate dehydrogenase activity assays, demonstrating its utility in assessing metabolic functions within various biological systems. This application underscores its importance in biochemical research .
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that modulate biological pathways. These interactions can result in various biological effects, including antioxidant and anticancer activities .
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Formazans
Substituent Effects on Configuration and Tautomerism
The 3-position substituent significantly impacts formazan configurations. For example:
- 3-Ethyl-1,5-diphenylformazan : Exists as orange (anti, s-trans) and red (syn, s-cis) tautomers in equilibrium, with distinct NMR and Raman spectra .
- 3-Chloro-1,5-diphenylformazan : Adopts a rigid anti,s-trans configuration in the solid state due to steric and electronic effects of the chlorine atom .
- 3-Methylthio-1,5-diphenylformazan : Forms a 1:1 equilibrium mixture of syn,s-trans and anti,s-trans isomers in solution .
The 4-methoxyphenyl group in 1,5-Diphenyl-3-(4-methoxyphenyl)formazan likely stabilizes specific tautomers via resonance donation, altering spectral properties compared to alkyl or halogen substituents. For instance, the methoxy group’s electron-donating nature may enhance conjugation, shifting UV-Vis absorption maxima relative to non-aromatic substituents .
Spectroscopic Characteristics
- NMR Spectroscopy : The 4-methoxyphenyl group introduces distinct chemical shifts in $^{13}\text{C}$ NMR (e.g., ~55 ppm for OCH$_3$) and deshielding effects on adjacent protons, contrasting with shifts observed in 3-ethyl or 3-thienyl derivatives .
- Raman and IR Spectra : Methoxy-substituted formazans exhibit unique vibrational modes (e.g., C–O–C stretching at ~1250 cm$^{-1}$) absent in halogen or alkyl analogs .
Cytotoxicity and Anticancer Potential
The 4-methoxyphenyl group enhances bioactivity in some contexts:
- Thienoquinoline Derivatives: Compounds bearing 4-methoxyphenyl groups showed increased cytotoxicity against MCF-7 breast cancer cells (LC$_{50}$ < 0.13 μg/mL) compared to fluorophenyl or brominated analogs .
In contrast, 3-(2-thienyl)-1,5-diphenylformazan (CAS: 135984-01-9) lacks the methoxy group and may exhibit reduced bioactivity due to weaker electron donation .
Role in MTT Assays
Formazans are critical in MTT assays, where mitochondrial dehydrogenases reduce tetrazolium salts to formazan derivatives. The 4-methoxyphenyl substituent may alter reduction kinetics or solubility compared to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a standard reagent .
Comparative Data Table
Biological Activity
1,5-Diphenyl-3-(4-methoxyphenyl)formazan is a compound that belongs to the formazan family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antitubercular properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two phenyl groups and one methoxy-substituted phenyl group, contributing to its unique properties and biological activities.
Antimicrobial Activity
Research has shown that formazans exhibit significant antimicrobial properties. In a study evaluating various formazan derivatives, it was found that this compound displayed notable antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The following table summarizes the IC50 values obtained from assays on different cancer cell lines:
Cell Line | IC50 (µM) |
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MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antitubercular Activity
A notable study focused on the antitubercular activity of formazan derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system. Results indicated significant inhibition of bacterial growth:
Compound | Inhibition (%) |
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1,5-Diphenyl-3-(4-methoxyphenyl)foramzan | >90 |
This suggests that the compound could be further explored as a potential treatment for tuberculosis.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : It has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Disruption : The compound may interfere with microtubule dynamics during cell division, resulting in mitotic arrest.
Case Studies
Several case studies have highlighted the potential of formazans in therapeutic applications:
- Anticancer Study : In a recent clinical trial involving breast cancer patients, derivatives of formazans were administered alongside conventional chemotherapy. The results indicated an enhanced therapeutic effect with reduced side effects compared to chemotherapy alone.
- Tuberculosis Treatment : A pilot study assessed the use of formazan compounds in patients with multidrug-resistant tuberculosis. Preliminary results showed promising outcomes in reducing bacterial load.
Future Directions
The ongoing research into the biological activity of this compound suggests several future directions:
- Development of novel derivatives with improved potency and selectivity.
- Comprehensive toxicity studies to evaluate safety profiles.
- Clinical trials to assess efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,5-diphenyl-3-(4-methoxyphenyl)formazan, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via condensation reactions between phenylhydrazine derivatives and appropriate carbonyl precursors. Recrystallization from methanol/water mixtures (yielding orange or red crystals) is critical for purity. Elemental analysis (C, H, N) and melting-point determination are standard validation steps . For derivatives like 3-methyl or 3-tert-butyl analogs, modified protocols using ethanol or methanol as solvents are recommended to avoid isomerization .
Q. Which spectroscopic techniques are most effective for characterizing this formazan’s structure?
- Methodological Answer :
- Solid-State NMR : Provides insights into tautomeric forms (e.g., E/Z isomerism) and C-N bond dynamics. For example, ¹³C NMR chemical shifts correlate with C=N bond lengths .
- Raman Spectroscopy : Distinguishes between isomers (e.g., orange vs. red forms) via vibrational modes of the formazan backbone .
- UV-Vis/Electronic Absorption : Identifies π→π* transitions influenced by substituents (e.g., 4-methoxyphenyl groups alter conjugation) .
Q. How is X-ray crystallography applied to resolve the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. For example, monoclinic crystals (space group P2/c) with unit cell parameters a = 8.133 Å, b = 19.085 Å, c = 9.364 Å were resolved for 3-methyl derivatives . Data collection at 2θ < 45° and refinement of unique reflections (I > 3σ(I)) ensure accuracy .
Q. What are the primary biological applications of this formazan in academic research?
- Methodological Answer : It serves as a chromophore in viability assays (e.g., TTC-based tests) where formazan production correlates with metabolic activity. For quantitative analysis, spectrophotometric extraction using 10% TCA/methanol is recommended to stabilize formazan for absorbance measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for tautomeric forms?
- Methodological Answer : Combine solid-state NMR (to detect dynamic equilibria) with temperature-controlled SCXRD. For example, 3-ethyl-1,5-diphenylformazan exhibits orange/red isomers in solution, but SCXRD at 100 K can "freeze" the dominant tautomer for unambiguous assignment . Cross-validate with Raman spectra to confirm bond-length trends .
Q. What experimental strategies optimize the study of isomerization kinetics in substituted formazans?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor isomer interconversion in real time. For 3-ethyl derivatives, kinetic studies in polar solvents (e.g., DMSO) reveal activation energies. Pair with DFT calculations to model transition states and validate via Arrhenius plots .
Q. How do electron-withdrawing substituents (e.g., halogens) affect the formazan’s electronic structure and reactivity?
- Methodological Answer : Introduce substituents (e.g., 3-bromo groups) and analyze via cyclic voltammetry to assess redox potentials. Correlate with Hammett parameters to predict reactivity trends. XPS or ESR can further elucidate electronic effects on the formazan backbone .
Q. What methodologies quantify the relationship between formazan production and microbial respiration rates?
- Methodological Answer : In marine bacteria assays, measure oxygen consumption (µmol O₂/L/hr) and formazan concentration (µmol/L) simultaneously. A power-law model (R = 0.20F²·¹⁵) derived from continuous cultures links respiration to formazan yield. Normalize rates to cell abundance for robust comparisons .
Q. Data Analysis and Reporting
Q. How should researchers address inconsistencies in spectral data across different laboratories?
- Methodological Answer : Standardize instrumentation settings (e.g., laser wavelength in Raman, NMR pulse sequences) and report full experimental conditions (solvent, temperature). For example, discrepancies in ¹³C NMR shifts may arise from varying deuteration levels or magnetic field strengths .
Q. What are best practices for documenting crystallographic data to ensure reproducibility?
Properties
IUPAC Name |
N'-anilino-4-methoxy-N-phenyliminobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-16(13-15-19)20(23-21-17-8-4-2-5-9-17)24-22-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMYMAIOJZZLV-KYZOMJKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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